Astrasieversianin VII
Description
Astrasieversianin VII (Isoastragaloside II, CAS: 86764-11-6) is a triterpenoid saponin isolated from the hairy root cultures of Astragalus membranaceus (Fisch.) Bunge, a plant widely used in traditional medicine . Structurally, it belongs to the astragaloside family, characterized by a cycloartane skeleton with sugar moieties attached at specific positions. Its molecular formula is C45H72O16, with a molecular weight of 869.06 g/mol .
Properties
Molecular Formula |
C43H70O15 |
|---|---|
Molecular Weight |
827.0 g/mol |
IUPAC Name |
[3,5-dihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |
InChI |
InChI=1S/C43H70O15/c1-20(45)54-32-22(47)18-53-35(31(32)51)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-36-30(50)29(49)28(48)24(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3 |
InChI Key |
SMZYCXAYGPGYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(COC(C1O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoastragaloside II can be extracted from Astragalus membranaceus using several techniques. One common method involves ethanol reflux extraction. The dried roots are sheared into segments and extracted with 70% ethanol in reflux for 2 hours. The extracts are then combined, filtered, and concentrated .
Industrial Production Methods
For industrial production, macroporous resin column chromatography is often employed. This method involves extracting the dried roots with ethanol, followed by filtration and concentration. The concentrated extract is then passed through a macroporous resin column to isolate Isoastragaloside II .
Chemical Reactions Analysis
Types of Reactions
Isoastragaloside II undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety, affecting its biological activity.
Reduction: This reaction can alter the triterpene structure, potentially enhancing its pharmacological properties.
Substitution: This reaction can introduce different functional groups, modifying its activity and solubility.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include modified glycosides and triterpenes with enhanced or altered biological activities .
Scientific Research Applications
Isoastragaloside II has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of cycloartane-type triterpenes.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Isoastragaloside II is investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and liver fibrosis
Industry: It is used in the development of herbal supplements and pharmaceuticals.
Mechanism of Action
Isoastragaloside II exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of nitric oxide and pro-inflammatory cytokines by modulating the NF-κB pathway.
Antioxidant: It enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Anti-cancer: It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Comparison with Similar Compounds
Structural and Source Comparisons
Astrasieversianin VII is part of a larger family of astragalosides and astrasieversianins, differing in glycosylation patterns and side-chain modifications. Below is a comparative analysis with key analogs:
Key Observations :
- Structural Differences : this compound and Astragaloside IV share a cycloartane core but differ in glycosylation sites (C-6 vs. C-25), which may explain their divergent bioactivities .
Pharmacological Activity Comparisons
Anticancer Effects
- This compound : Demonstrated moderate activity against ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells in preliminary studies, though specific IC50 values remain unreported .
- Astragaloside IV : Exhibits significant cytotoxicity (IC50 ~4.0 µM) and apoptosis induction in breast cancer cells by downregulating MMP-2/9 and ERK/JNK pathways .
- Astrasieversianin X : Shows minimal activity in the same assays, suggesting structural nuances (e.g., sugar moieties) critically influence efficacy .
Enzyme Inhibition
- This compound, along with Astragaloside I and VI, shows <10% inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), contrasting with Astragaloside IV’s moderate AChE inhibition (IC.="" li="" sub>="" µm)="">
Physicochemical Properties
| Property | This compound | Astragaloside IV | Astrasieversianin X |
|---|---|---|---|
| Solubility | Soluble in DMSO, ethanol | Similar to VII | Limited data |
| Storage Stability | -20°C for 1 year in solvent | Comparable | Not reported |
| Synthetic Accessibility | Hairy root culture-derived | Root-extracted | Root-extracted |
Biological Activity
Astrasieversianin VII is a triterpenoid saponin derived from the Astragalus genus, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound possesses a complex tetracyclic structure characteristic of triterpenoid saponins, which contributes to its solubility and bioavailability. As a member of the astragaloside family, it exhibits unique glycosidic linkages that enhance its pharmacological properties.
1. Antioxidant Activity
This compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This property is crucial for mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB signaling pathway. This mechanism is vital for reducing inflammation-related damage in tissues .
3. Anticancer Potential
Research indicates that this compound induces apoptosis in cancer cells through the activation of caspases and inhibition of the PI3K/Akt pathway. It shows promise in treating various cancers by suppressing cell proliferation and metastasis.
The biological activities of this compound are mediated through several key molecular pathways:
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic and extrinsic pathways, enhancing caspase activity while reducing Bcl-2 levels .
- Cell Cycle Regulation : The compound influences cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancerous cells .
- Antioxidant Response : Activation of Nrf2 signaling enhances the expression of antioxidant genes, providing cellular protection against oxidative damage.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with other compounds within the Astragalus genus:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Astragaloside IV | Triterpenoid Saponin | Known for immune-modulating effects |
| Isoastragaloside II | Triterpenoid Saponin | Exhibits strong antioxidant activity |
| Astrasieversianin IX | Triterpenoid Saponin | Similar glycosidic structure with distinct bioactivity |
| Cycloastragenol | Triterpenoid | Potent telomerase activator with anti-aging properties |
This compound stands out due to its combination of neuroprotective effects alongside telomerase activation, making it a candidate for research focused on aging and neurodegeneration.
Case Studies
Several studies have highlighted the efficacy of this compound in various contexts:
- Neuroprotection : In vitro studies demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Cancer Treatment : A study involving human lung cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis at specific concentrations (200–800 μg/mL) by altering apoptotic protein expression levels (Bax/Bcl-2 ratio) and enhancing caspase activity .
Q & A
Q. What are the optimal methodologies for isolating Astrasieversianin VII from its natural source, and how can reproducibility be ensured?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. To ensure reproducibility:
- Document solvent ratios, temperature, and extraction time in detail .
- Include purity thresholds (e.g., ≥95% via HPLC) and validation steps (e.g., NMR confirmation).
Example Protocol :
| Step | Method | Parameters | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Soxhlet Extraction | Ethanol, 70°C, 6 hrs | 12.5 | 85 |
| 2 | Column Chromatography | Silica gel, hexane:EtOAc (3:1) | 8.2 | 92 |
| 3 | HPLC Purification | C18 column, acetonitrile:H₂O (65:35) | 5.7 | 98 |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer : Use NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HRMS), and IR for structural elucidation. For conflicting
- Cross-validate with authentic standards or published spectra .
- Employ statistical tools (e.g., principal component analysis) to resolve ambiguities .
Key Spectral Benchmarks :
| Technique | Expected Data for this compound |
|---|---|
| ¹H NMR | δ 6.82 (s, H-12), δ 3.45 (d, J=7.2 Hz, H-7) |
| HRMS | [M+H]⁺ m/z 489.2012 (calc. 489.2008) |
Advanced Research Questions
Q. How can researchers design robust experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Synthesis : Systematically modify functional groups (e.g., hydroxylation, methylation) and assess bioactivity .
- Assays : Use dose-response curves in cell-based models (e.g., IC₅₀ for cytotoxicity) and molecular docking studies for target interaction analysis.
- Data Interpretation : Apply multivariate regression to correlate structural features with activity .
Example SAR Table :
| Derivative | Modification | IC₅₀ (µM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Parent | None | 12.3 | -8.9 |
| Derivative A | C-7 Methylation | 8.1 | -10.2 |
Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies and apply heterogeneity tests (e.g., I² statistic) to identify variability sources .
- Standardization : Use validated assay protocols (e.g., consistent cell lines, positive controls) .
- Collaborative Replication : Partner with independent labs to verify results under identical conditions .
Contradiction Resolution Workflow :
Identify Discrepancies → Audit Experimental Variables → Replicate Key Steps → Publish Consolidated Findings
Methodological Considerations
- Reproducibility : Always include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, adhering to journal guidelines .
- Statistical Rigor : Use tools like ANOVA or Bayesian inference to validate significance thresholds in bioactivity studies .
- Ethical Reporting : Disclose limitations (e.g., limited sample size, solvent interference) to enhance credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
